molecular formula C10H9BrF3N B6213292 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2742659-39-6

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6213292
CAS No.: 2742659-39-6
M. Wt: 280.1
InChI Key:
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Description

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a cyclobutyl ring at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .

Scientific Research Applications

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which can impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine involves the introduction of a bromine atom and a trifluoromethyl group onto a pyridine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-cyclobutene-1-methanol", "2-bromopyridine", "trifluoroacetic acid", "thionyl chloride", "sodium iodide", "sodium hydride", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2-cyclobutene-1-methanol to 1-(trifluoromethyl)cyclobutene", "a. Dissolve 2-cyclobutene-1-methanol in trifluoroacetic acid and add thionyl chloride dropwise with stirring.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture and add sodium iodide.", "d. Extract the product with diethyl ether and wash with water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 1-(trifluoromethyl)cyclobutene.", "Step 2: Bromination of 2-bromopyridine", "a. Dissolve 2-bromopyridine in tetrahydrofuran and add sodium hydride.", "b. Add 1-(trifluoromethyl)cyclobutene dropwise with stirring.", "c. Add bromine dropwise with stirring.", "d. Heat the reaction mixture at 80°C for 2 hours.", "e. Cool the reaction mixture and extract the product with diethyl ether.", "f. Wash the organic layer with water and dry over sodium sulfate.", "g. Evaporate the solvent to obtain 5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine." ] }

CAS No.

2742659-39-6

Molecular Formula

C10H9BrF3N

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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